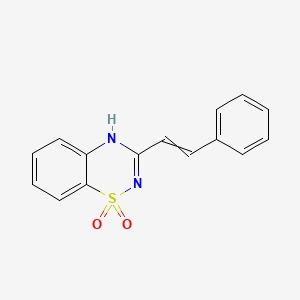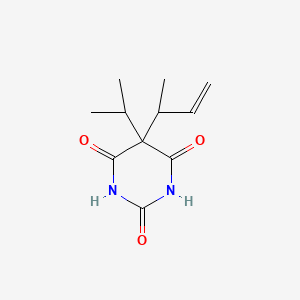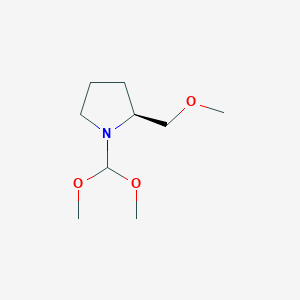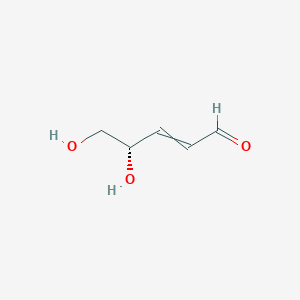
(4S)-4,5-Dihydroxypent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4,5-Dihydroxypent-2-enal is an organic compound with the molecular formula C5H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,5-Dihydroxypent-2-enal can be achieved through several methods. One common approach involves the oxidation of suitable precursors using specific reagents and conditions. For instance, the compound can be synthesized from (4S)-4,5-dihydroxy-2-pentenoic acid through a controlled oxidation process. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of biocatalysts or enzymes to facilitate the oxidation process. This approach not only enhances the yield but also reduces the environmental impact by minimizing the use of hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4,5-Dihydroxypent-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of (4S)-4,5-dihydroxypentanol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
(4S)-4,5-Dihydroxypent-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4S)-4,5-Dihydroxypent-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4,5-Dihydroxypent-2-enal: The enantiomer of (4S)-4,5-Dihydroxypent-2-enal, differing only in the spatial arrangement of atoms.
4,5-Dihydroxy-2-pentenoic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
4,5-Dihydroxypentanoic acid: A saturated analog with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This chiral specificity can result in different biological activities and properties compared to its enantiomer or other related compounds.
Eigenschaften
CAS-Nummer |
67528-75-0 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(4S)-4,5-dihydroxypent-2-enal |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h1-3,5,7-8H,4H2/t5-/m0/s1 |
InChI-Schlüssel |
MERWVFZVBUHPAV-YFKPBYRVSA-N |
Isomerische SMILES |
C([C@H](C=CC=O)O)O |
Kanonische SMILES |
C(C(C=CC=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


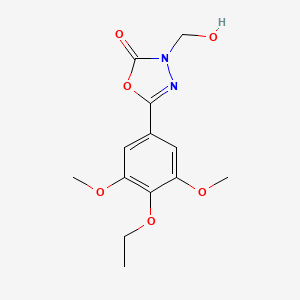
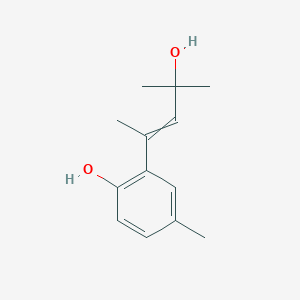
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
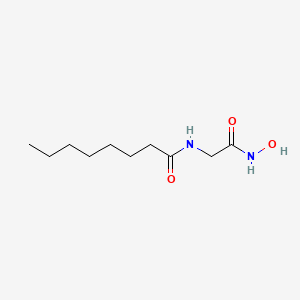
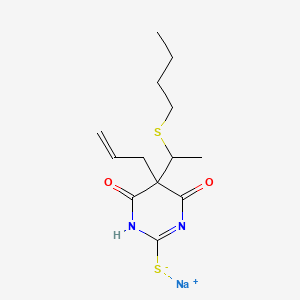
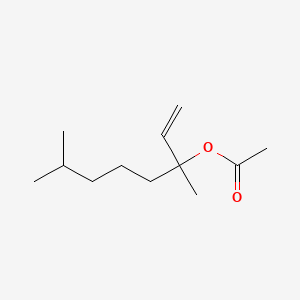
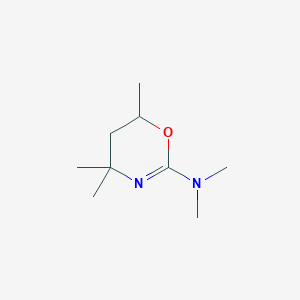
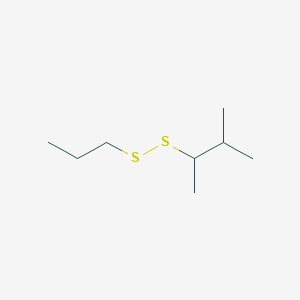
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
